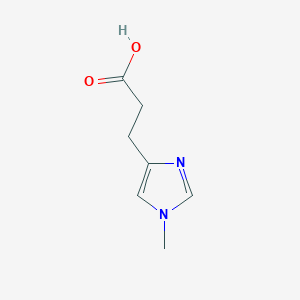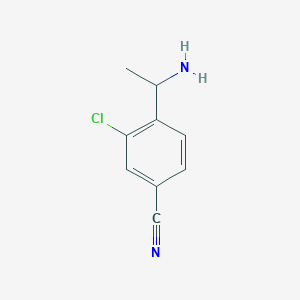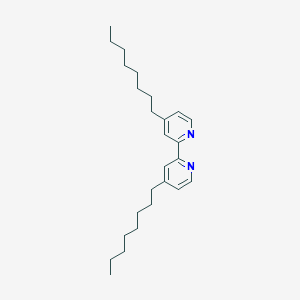
2,2'-Bipyridine, 4,4'-dioctyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bipyridine, 4,4’-dioctyl- is an organic compound with the molecular formula C28H44N2. It is a derivative of bipyridine, where the 4,4’-positions are substituted with octyl groups. This compound is known for its applications in coordination chemistry, particularly in the formation of metal complexes.
Synthetic Routes and Reaction Conditions:
Alkylation of 2,2’-Bipyridine: The synthesis typically involves the alkylation of 2,2’-bipyridine with octyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base and octyl bromide as the alkylating agent. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Grignard Reaction: Another method involves the Grignard reaction, where 2,2’-bipyridine is reacted with octyl magnesium bromide in the presence of a catalyst such as copper(I) iodide (CuI).
Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Continuous flow reactors and automated synthesis systems are sometimes employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: 2,2’-Bipyridine, 4,4’-dioctyl- can undergo oxidation reactions, particularly when coordinated with metal ions that facilitate electron transfer processes.
Reduction: It can also participate in reduction reactions, often in the presence of reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions, especially nucleophilic substitutions where the octyl groups can be replaced under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other peroxides in the presence of metal catalysts.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or other electrophiles in the presence of strong bases.
Major Products:
Oxidation: Formation of bipyridine N-oxides.
Reduction: Formation of reduced bipyridine derivatives.
Substitution: Formation of various substituted bipyridine derivatives depending on the electrophile used.
Chemistry:
Coordination Chemistry: Used as a ligand to form complexes with transition metals, which are studied for their catalytic properties and electronic characteristics.
Photochemistry: Employed in the study of light-induced electron transfer processes.
Biology:
Bioinorganic Chemistry: Investigated for its ability to form complexes with metal ions that are relevant in biological systems.
Medicine:
Drug Development:
Industry:
Catalysis: Used in industrial catalytic processes, particularly in the synthesis of fine chemicals and pharmaceuticals.
Materials Science: Incorporated into materials for electronic and photonic applications due to its ability to form stable metal complexes.
Mechanism of Action
The mechanism by which 2,2’-Bipyridine, 4,4’-dioctyl- exerts its effects is primarily through its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, facilitating various chemical reactions. The octyl groups provide steric hindrance, which can influence the stability and reactivity of the resulting complexes.
Molecular Targets and Pathways:
Metal Ions: The primary targets are metal ions such as iron, copper, and ruthenium.
Electron Transfer Pathways: The compound can participate in electron transfer pathways, which are crucial in redox reactions and catalytic cycles.
Comparison with Similar Compounds
2,2’-Bipyridine: The parent compound without octyl substitutions.
4,4’-Dimethyl-2,2’-bipyridine: A derivative with methyl groups instead of octyl groups.
4,4’-Di-tert-butyl-2,2’-bipyridine: A derivative with tert-butyl groups.
Uniqueness: 2,2’-Bipyridine, 4,4’-dioctyl- is unique due to the presence of long alkyl chains, which impart hydrophobic characteristics and influence the solubility and steric properties of the compound. This makes it particularly useful in forming stable complexes with specific metal ions and in applications where hydrophobic interactions are beneficial.
Properties
Molecular Formula |
C26H40N2 |
|---|---|
Molecular Weight |
380.6 g/mol |
IUPAC Name |
4-octyl-2-(4-octylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C26H40N2/c1-3-5-7-9-11-13-15-23-17-19-27-25(21-23)26-22-24(18-20-28-26)16-14-12-10-8-6-4-2/h17-22H,3-16H2,1-2H3 |
InChI Key |
VXCLQNZGEKCIKR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


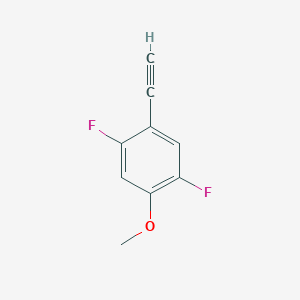
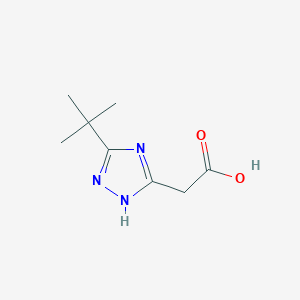
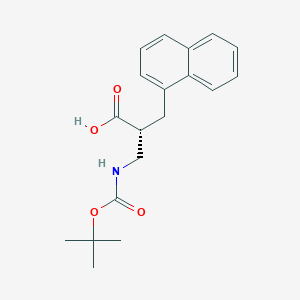
![(4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)boronic acid](/img/structure/B12961309.png)
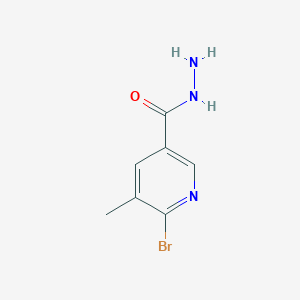
![2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid](/img/structure/B12961312.png)
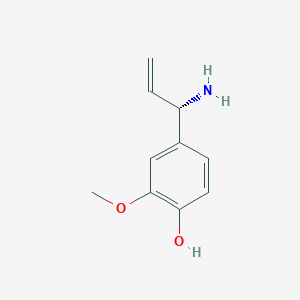
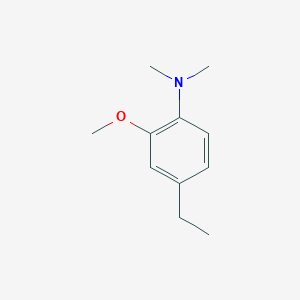
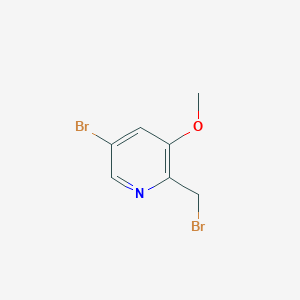
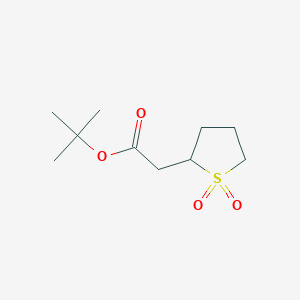
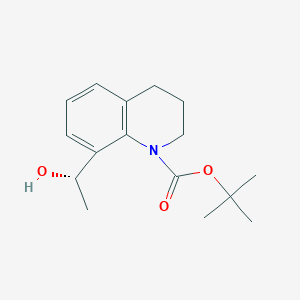
![3-Amino-1H-pyrazolo[4,3-c]pyridine-6-carboxylic acid](/img/structure/B12961351.png)
